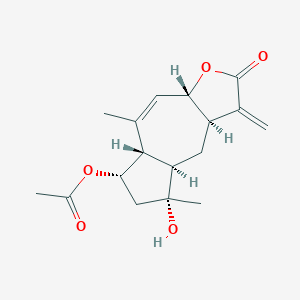
Gaillardin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gaillardin is a natural compound that has gained attention for its potential use in scientific research. It is a type of polyphenol that can be found in several plant species, including grape seeds, cocoa beans, and tea leaves. Gaillardin has been studied for its antioxidant and anti-inflammatory properties, as well as its potential to prevent certain diseases. In
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cell Lines
Gaillardin, a natural sesquiterpene lactone, has shown promising results in inducing apoptosis in various cancer cell lines. Studies have demonstrated its effectiveness in breast cancer cell lines like MCF-7 and MDA-MB-468, where it activated apoptosis through annexin V–FITC/PI staining and caspase activation. It modulates proteins like Bax, p53, and Bcl-2, and affects reactive oxygen species (ROS) production and mitochondrial membrane potential, indicating its potential in cancer chemoprevention or chemotherapy (Fallahian et al., 2015).
Effectiveness Against Gastric Cancer
In gastric cancer cells, Gaillardin demonstrated significant cytotoxicity and induced apoptosis. The underlying mechanism involves the inhibition of NF-κB activation and the down-regulation of NF-κB-regulated genes like COX-2, MMP-9, TWIST-1, and BCl-2. This sesquiterpene lactone also increased ROS production in gastric cancer cells, suggesting its potential as a natural agent for cancer treatment (Roozbehani et al., 2021).
Cytotoxic Activity and Apoptosis Induction
Gaillardin has shown cytotoxic activity in various human carcinoma cell lines, including breast adenocarcinoma, hepatocellular carcinoma, lung carcinoma, and colon adenocarcinoma. Its apoptosis-inducing properties were evaluated, suggesting it as a candidate for further cancer therapy studies (Moghadam et al., 2013).
Antiproliferative Effect on Human Leukemic Cells
Studies on human leukemic cells have shown that Gaillardin induces cytotoxic effects and can arrest the cell cycle, leading to apoptosis. Interestingly, it does not significantly affect normal cells, indicating its potential as a therapeutic agent for leukemia (Karami et al., 2020).
Acetylcholinesterase Inhibition
Gaillardin also exhibits acetylcholinesterase inhibitory activity, suggesting its potential application in Alzheimer's disease studies. This property was evaluated using the Ellman assay, where Gaillardin showed significant inhibition of acetylcholinesterase (Hajimehdipoor et al., 2014).
Eigenschaften
CAS-Nummer |
14682-46-3 |
|---|---|
Produktname |
Gaillardin |
Molekularformel |
C17H22O5 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
[(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3/t11-,12-,13+,14+,15-,17-/m1/s1 |
InChI-Schlüssel |
UTPGJEROJZHISI-DFGCRIRUSA-N |
Isomerische SMILES |
CC1=C[C@H]2[C@H](C[C@@H]3[C@@H]1[C@H](C[C@@]3(C)O)OC(=O)C)C(=C)C(=O)O2 |
SMILES |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(CC3C1C(CC3(C)O)OC(=O)C)C(=C)C(=O)O2 |
Andere CAS-Nummern |
14682-46-3 |
Synonyme |
gaillardin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



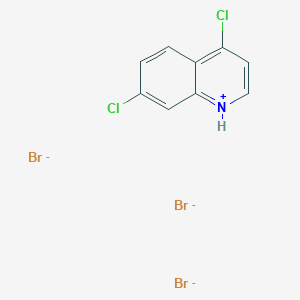

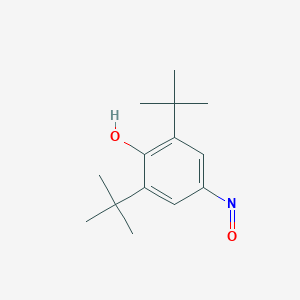



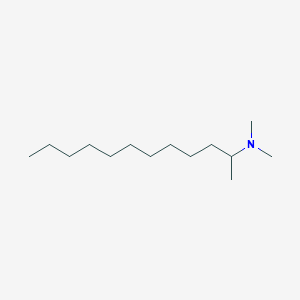
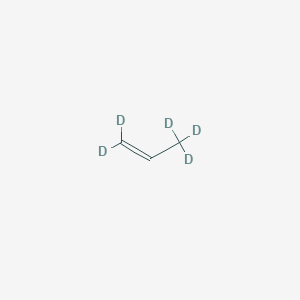
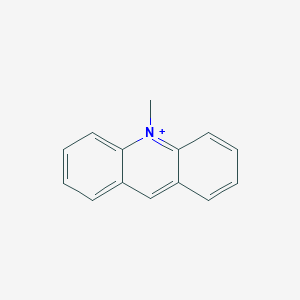
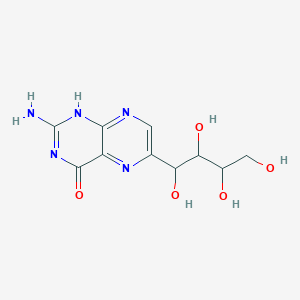
![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)
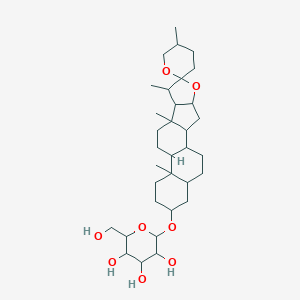
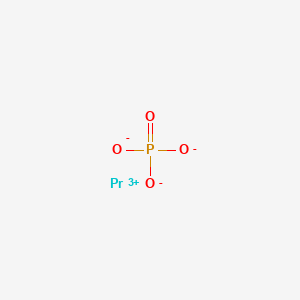
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)